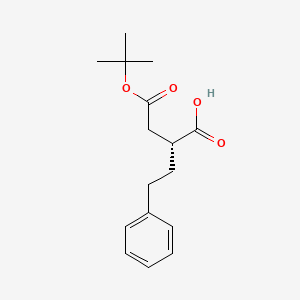

(R)-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid

Description

Properties

Molecular Formula |

C16H22O4 |

|---|---|

Molecular Weight |

278.34 g/mol |

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(2-phenylethyl)butanoic acid |

InChI |

InChI=1S/C16H22O4/c1-16(2,3)20-14(17)11-13(15(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,19)/t13-/m1/s1 |

InChI Key |

BKBDCHIWGLDPNK-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CCC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid typically involves the use of tert-butyl esters and phenethyl derivatives. One common method involves the esterification of a phenethyl alcohol derivative with tert-butyl chloroformate, followed by oxidation to introduce the keto group. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The phenethyl group may facilitate interactions with hydrophobic regions of proteins, while the keto and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with High Similarity Scores

a) (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid (CAS 1229381-08-1)

- Molecular Formula : C₁₄H₁₈O₄

- Molecular Weight : 250.29 g/mol

- Key Differences : Replaces the phenethyl group with a phenyl substituent, reducing hydrophobicity and steric bulk.

- Implications : Lower lipophilicity compared to the phenethyl variant may alter solubility and binding interactions in biological systems .

b) (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS 122225-33-6)

- Molecular Formula : C₁₅H₂₀O₄

- Molecular Weight : 264.32 g/mol

- Key Differences : Benzyl group at position 2 instead of phenethyl.

Analogs with Modified Alkoxy Groups

a) 4-Oxo-2-phenyl-4-propoxybutanoic acid (CAS 152590-26-6)

- Molecular Formula : C₁₃H₁₆O₄

- Molecular Weight : 236.26 g/mol

- Key Differences : Propoxy group replaces tert-butoxy.

b) 4-Ethoxy-4-oxo-3-phenylbutanoic acid (CAS 32971-21-4)

Analogs with Varied Substituents

a) (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid (CAS 185836-75-3)

- Molecular Formula : C₉H₁₆O₄

- Molecular Weight : 188.22 g/mol

- Key Differences : Methyl group at position 2 instead of phenethyl.

- Implications : Significantly reduced molecular weight and hydrophobicity, improving aqueous solubility but limiting membrane permeability .

b) (R)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid (CAS 1346701-85-6)

Functionalized Derivatives

a) (R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid (CAS 721928-03-6)

- Molecular Formula : C₁₁H₂₀N₂O₅

- Molecular Weight : 260.29 g/mol

- Key Differences: Incorporates Boc-protected amino and dimethylamino groups.

- Implications: The amino functionality enables peptide coupling, making it valuable in solid-phase synthesis .

Comparative Data Table

Research Findings and Implications

- Steric Effects : The tert-butoxy group in the target compound provides superior steric shielding compared to propoxy or ethoxy analogs, reducing unwanted side reactions .

- Chiral Specificity : The (R)-configuration at position 2 is critical for interactions with chiral catalysts or biological targets, as seen in its use in peptide synthesis .

- Hydrophobicity : Phenethyl and benzyl substituents enhance membrane permeability, whereas methyl or cyclopropyl groups favor solubility in polar solvents .

Biological Activity

(R)-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid is a chiral compound with significant pharmaceutical potential due to its unique structural characteristics. It features a tert-butoxy group and a ketone functional group, which contribute to its biological properties and reactivity. This compound has garnered attention for its possible applications in treating metabolic diseases, particularly those associated with G-protein coupled receptor 43 (GPR43) activation.

- Molecular Formula : C16H22O4

- Molecular Weight : 278.34 g/mol

- CAS Number : 156109-58-9

The presence of the tert-butoxy moiety and the ketone functional group enhances the compound's interaction with biological targets, making it a subject of interest in pharmacological research.

This compound has been identified as an agonist or partial agonist of GPR43, which plays a crucial role in various metabolic processes. GPR43 is involved in the regulation of energy homeostasis, inflammation, and glucose metabolism. The activation of this receptor has therapeutic implications for conditions such as Type 2 diabetes mellitus, obesity, and dyslipidemia .

Pharmacological Studies

Recent studies have highlighted the compound's efficacy in modulating metabolic pathways:

-

GPR43 Activation :

- It is suggested that this compound can enhance the signaling pathways mediated by GPR43, leading to improved glucose tolerance and lipid metabolism in animal models .

- Research indicates that short-chain fatty acids (SCFAs), which activate GPR43, can suppress cholesterol synthesis and improve glucose tolerance, suggesting that this compound may mimic such effects .

-

Potential Therapeutic Applications :

- The compound shows promise in treating metabolic disorders linked to dyslipidemia and hypertension, as it may help regulate lipid profiles and blood pressure through its action on GPR43 .

- Inflammation-related conditions could also benefit from this compound's activity, as GPR43 is known to be involved in inflammatory responses .

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated improved glucose tolerance in diabetic mice models after administration of the compound. | Suggests potential for managing Type 2 diabetes. |

| Study B | Showed reduction in triglyceride levels in high-fat diet-induced dyslipidemia models. | Indicates possible use in lipid management therapies. |

| Study C | Explored anti-inflammatory effects through GPR43 modulation. | Highlights relevance in treating inflammatory diseases. |

Structural Comparisons

The structural uniqueness of this compound compared to similar compounds can be summarized as follows:

| Compound Name | Molecular Formula | Similarity Score |

|---|---|---|

| (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid | C15H20O4 | 0.88 |

| 3-Benzyl-4-methoxy-4-oxobutanoic acid | C15H20O4 | 0.88 |

| Ethyl 2-Acetyl-4-phenylbutanoate | C14H18O3 | 0.85 |

This table illustrates how minor structural variations can lead to significant differences in biological activity, emphasizing the importance of stereochemistry in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.